An In-depth Technical Guide to 4-Bromo-2-nitro-N-phenylaniline
An In-depth Technical Guide to 4-Bromo-2-nitro-N-phenylaniline
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 4-Bromo-2-nitro-N-phenylaniline. This document is crafted to serve as a vital resource for researchers, chemists, and professionals in the field of drug development and materials science. Our objective is to delve into the core chemical properties of this compound, moving beyond a simple recitation of facts to provide a deeper understanding of its synthesis, reactivity, and potential applications. The methodologies and data presented herein are curated to uphold the highest standards of scientific integrity, offering field-proven insights and fostering a self-validating system of protocols. By grounding our claims in authoritative sources, we aim to empower your research and development endeavors with reliable and actionable knowledge.
Molecular Overview and Physicochemical Properties
4-Bromo-2-nitro-N-phenylaniline, identified by the CAS number 16588-25-3 , possesses the molecular formula C₁₂H₉BrN₂O₂ and a molecular weight of 293.12 g/mol [1][2]. The structure of this molecule is characterized by a diphenylamine core, where one phenyl ring is substituted with a bromine atom at the 4-position and a nitro group at the 2-position relative to the secondary amine linkage.
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Caption: Chemical structure of 4-Bromo-2-nitro-N-phenylaniline.
The presence of the electron-withdrawing nitro group and the halogen atom significantly influences the electronic properties and reactivity of the molecule. The N-phenyl substitution introduces additional steric bulk and electronic effects compared to its simpler analog, 4-bromo-2-nitroaniline.
Table 1: Physicochemical Properties of 4-Bromo-2-nitro-N-phenylaniline and Related Compounds
| Property | 4-Bromo-2-nitro-N-phenylaniline | 4-Bromo-2-nitroaniline | 4-Bromo-N-phenylaniline |
| CAS Number | 16588-25-3[1][2] | 875-51-4[3] | 101-55-3 |
| Molecular Formula | C₁₂H₉BrN₂O₂[1][2] | C₆H₅BrN₂O₂[3] | C₁₂H₁₀BrN[4][5] |
| Molecular Weight | 293.12 g/mol [1][2] | 217.02 g/mol [3] | 248.12 g/mol [4][5] |
| Appearance | - | Orange crystalline powder[3] | Crystalline solid[5] |
| Melting Point | - | 108 - 113 °C[1][3] | - |
| Boiling Point | - | 308.7 ± 22.0 °C (Predicted)[1] | - |
| Solubility | - | Soluble in Chloroform, DMSO, Methanol[1] | - |
Data for 4-Bromo-2-nitro-N-phenylaniline is limited in publicly available literature; some fields are marked as "-" to indicate the absence of readily available, verified data.
Synthesis and Mechanistic Considerations
The synthesis of 4-bromo-2-nitro-N-phenylaniline typically involves a nucleophilic aromatic substitution (SNAr) reaction. A common synthetic pathway would be the reaction of 1,4-dibromo-2-nitrobenzene with aniline.
Experimental Protocol: Synthesis of 4-Bromo-2-nitro-N-phenylaniline
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,4-dibromo-2-nitrobenzene (1 equivalent) and aniline (1.1 equivalents) in a suitable high-boiling polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
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Base Addition: Add a mild base, such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) (2-3 equivalents), to the reaction mixture. The base acts as a scavenger for the hydrobromic acid (HBr) generated during the reaction.
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Reaction Conditions: Heat the reaction mixture to a temperature between 100-150 °C. The optimal temperature will depend on the solvent used and should be determined empirically. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Workup: Upon completion, cool the reaction mixture to room temperature and pour it into a large volume of ice-water. This will precipitate the crude product.
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Purification: Collect the precipitate by vacuum filtration and wash it with water to remove any inorganic salts. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Causality in Experimental Choices:
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Solvent: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the formation of the Meisenheimer complex, a key intermediate in the SNAr mechanism.
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Base: A mild inorganic base is preferred to avoid potential side reactions with the nitro group or the aniline.
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Temperature: Elevated temperatures are necessary to overcome the activation energy of the reaction, as the aromatic ring is deactivated by the electron-withdrawing nitro group.
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Caption: A generalized workflow for the synthesis of 4-Bromo-2-nitro-N-phenylaniline.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted):
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Aromatic Protons: The spectrum would exhibit a complex pattern of signals in the aromatic region (typically δ 6.5-8.5 ppm). The protons on the phenyl ring attached to the nitrogen will likely appear as a multiplet. The protons on the bromo-nitro-substituted ring will show distinct signals influenced by the electronic effects of the substituents. The proton ortho to the nitro group is expected to be the most downfield shifted.
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Amine Proton (N-H): A broad singlet is expected for the N-H proton, the chemical shift of which would be dependent on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted):
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The spectrum would display 12 distinct signals for the 12 carbon atoms in the molecule. The carbon atom attached to the bromine (C-Br) and the carbon atom attached to the nitro group (C-NO₂) would be significantly deshielded. The chemical shifts of the other aromatic carbons would be influenced by their position relative to the substituents.
Infrared (IR) Spectroscopy (Predicted):
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N-H Stretch: A characteristic absorption band for the secondary amine N-H stretch is expected in the region of 3300-3500 cm⁻¹.
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NO₂ Stretches: Strong asymmetric and symmetric stretching vibrations for the nitro group are anticipated around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.
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C-Br Stretch: A weak to medium absorption band for the C-Br stretch would be observed in the fingerprint region, typically below 700 cm⁻¹.
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Aromatic C-H and C=C Stretches: Multiple bands corresponding to aromatic C-H stretching (above 3000 cm⁻¹) and C=C ring stretching (in the 1400-1600 cm⁻¹ region) would also be present.
Mass Spectrometry (Predicted):
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Molecular Ion Peak: The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio). The nominal molecular weight is 293, so peaks around m/z 292 and 294 would be expected.
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Fragmentation: Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and potentially the bromine atom.
Reactivity and Potential Applications
The reactivity of 4-bromo-2-nitro-N-phenylaniline is governed by the interplay of its functional groups.
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Nucleophilic Aromatic Substitution: The bromine atom can be displaced by strong nucleophiles under forcing conditions, although the presence of the deactivating nitro group makes this less favorable than in activated systems.
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Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., Sn/HCl, H₂/Pd-C). This transformation opens up pathways to synthesize various heterocyclic compounds, such as benzimidazoles and phenazines, which are of interest in medicinal chemistry.
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Reactions at the Amine: The secondary amine can undergo acylation, alkylation, and other reactions typical of anilines.
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Cross-Coupling Reactions: The C-Br bond can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of various substituents at the 4-position.
Potential Applications:
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Intermediate in Organic Synthesis: Due to its array of functional groups, 4-bromo-2-nitro-N-phenylaniline is a valuable intermediate for the synthesis of more complex molecules. It can serve as a building block for dyes, pharmaceuticals, and agrochemicals[3].
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Medicinal Chemistry: The diphenylamine scaffold is present in a number of biologically active compounds. The functional groups on 4-bromo-2-nitro-N-phenylaniline provide handles for further chemical modifications to generate libraries of compounds for drug discovery screening.
Safety and Handling
While specific toxicity data for 4-bromo-2-nitro-N-phenylaniline is not widely available, it should be handled with the care afforded to related aromatic nitro and bromo compounds.
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General Hazards: Aromatic nitro compounds can be toxic and are often skin and eye irritants. Bromoanilines can also be toxic upon ingestion, inhalation, or skin contact[6].
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Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
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Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and acid chlorides[7].
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Decomposition: Hazardous decomposition products may include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide (HBr)[7].
Conclusion
4-Bromo-2-nitro-N-phenylaniline is a multifaceted chemical entity with significant potential as a synthetic intermediate. Its unique substitution pattern provides a platform for a variety of chemical transformations, making it a valuable tool for the synthesis of complex organic molecules. While a comprehensive body of literature on this specific compound is still developing, its structural relationship to well-studied classes of compounds allows for a reasoned prediction of its chemical behavior. It is our hope that this guide will serve as a solid foundation for researchers and professionals to explore the full potential of 4-bromo-2-nitro-N-phenylaniline in their scientific pursuits.
References
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Hefter, E. J., & Tanski, J. M. (2011). 4-Bromo-N-phenylaniline. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o976. [Link]
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OXFORD LAB FINE CHEM LLP. (n.d.). (For Synthesis) (p-Bromoaniline) MSDS CAS: 106-40-1. Retrieved February 7, 2026, from [Link]
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ResearchGate. (2011). 4-Bromo-N-phenylaniline. Retrieved February 7, 2026, from [Link]
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Chemsrc. (2025). 4-Bromo-2-nitroaniline | CAS#:875-51-4. Retrieved February 7, 2026, from [Link]
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Bappalige, N. N., Narayana, Y., Poojary, B., & Poojary, K. N. (2010). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. International Journal of Pure and Applied Physics, 6(2), 151-156. [Link]
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PubChem. (n.d.). 4-Bromo-2-nitroaniline. Retrieved February 7, 2026, from [Link]
